![molecular formula C6H12ClNS B6274604 2-thiaspiro[3.3]heptan-6-amine hydrochloride CAS No. 1639838-89-3](/img/no-structure.png)

2-thiaspiro[3.3]heptan-6-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-thiaspiro[3.3]heptan-6-amine hydrochloride is a chemical compound with the CAS Number: 1639838-89-3 . It has a molecular weight of 165.69 . The compound is stored at a temperature of 4°C and is in powder form .

Synthesis Analysis

The compound was synthesized in nine steps using 2,2-bis (bromomethyl)-1,3-propanediol as the starting material, with an overall yield of 31% . The synthesis involved the treatment of dibromide with malonic ester under basic conditions .Molecular Structure Analysis

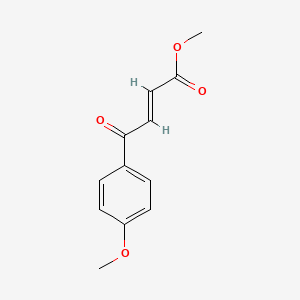

The InChI Code for 2-thiaspiro[3.3]heptan-6-amine hydrochloride is 1S/C6H11NS.ClH/c7-5-1-6 (2-5)3-8-4-6;/h5H,1-4,7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 165.69 . It is a powder and is stored at a temperature of 4°C .Scientific Research Applications

Antineoplastic Applications

2-thiaspiro[3.3]heptan-6-amine hydrochloride: has been identified as a pharmacophore in the synthesis of antineoplastic drugs . These drugs are used in the treatment of cancer by inhibiting the growth of neoplastic cells. The compound’s structure could be pivotal in designing novel agents that target specific pathways involved in cancer cell proliferation.

Antidepressant Development

The spirocyclic nature of this compound makes it a valuable unit in creating antidepressant drugs . Its unique chemical structure may interact with neurotransmitter systems, which are often the focus of antidepressant drug design, potentially leading to new treatments for depression.

Antiviral Research

Research has indicated that spiro compounds like 2-thiaspiro[3.3]heptan-6-amine hydrochloride can be effective in antiviral drug development . The compound could be used to create drugs that interfere with viral replication or attachment to host cells.

Antibacterial Agents

The structural complexity of 2-thiaspiro[3.3]heptan-6-amine hydrochloride lends itself to the synthesis of antibacterial agents . Its potential to disrupt bacterial cell processes or cell wall synthesis could be harnessed to treat various bacterial infections.

Anti-anxiety Medication

Spiro compounds are known to have applications in the development of anti-anxiety medications . The anxiolytic properties of such compounds could be explored further using 2-thiaspiro[3.3]heptan-6-amine hydrochloride as a base structure for drug synthesis.

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-thiaspiro[3.3]heptan-6-amine hydrochloride involves the reaction of a thiol with a cyclic ketone followed by a reductive amination to introduce the amine group. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-cyclohexenone", "2-mercaptoethanol", "ammonium formate", "sodium cyanoborohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-cyclohexenone is reacted with 2-mercaptoethanol in the presence of a base such as potassium carbonate to form the thiol intermediate.", "Step 2: The thiol intermediate is then reacted with ammonium formate and sodium cyanoborohydride to undergo reductive amination and introduce the amine group.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of 2-thiaspiro[3.3]heptan-6-amine." ] } | |

CAS RN |

1639838-89-3 |

Product Name |

2-thiaspiro[3.3]heptan-6-amine hydrochloride |

Molecular Formula |

C6H12ClNS |

Molecular Weight |

165.7 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.